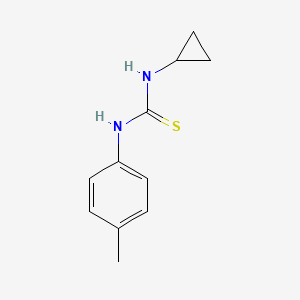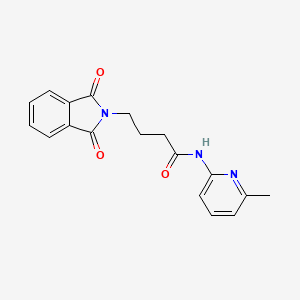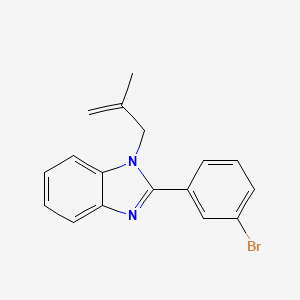
1-cycloheptyl-4-(phenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(phenylacetyl)piperazine, also known as TFMPP (trifluoromethylphenylpiperazine), is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
1-cycloheptyl-4-(phenylacetyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that activate intracellular signaling pathways upon binding to serotonin. 1-cycloheptyl-4-(phenylacetyl)piperazine can activate these receptors to a certain degree, but not as strongly as serotonin itself. 1-cycloheptyl-4-(phenylacetyl)piperazine can also bind to other receptors, such as the dopamine D2 receptor and the sigma-1 receptor, but with lower affinity.
Biochemical and Physiological Effects
1-cycloheptyl-4-(phenylacetyl)piperazine has been shown to have various biochemical and physiological effects in animal studies. It can increase serotonin and dopamine release in the brain, as well as increase the expression of certain genes involved in neuronal plasticity. 1-cycloheptyl-4-(phenylacetyl)piperazine can also alter the activity of certain brain regions, such as the prefrontal cortex and the amygdala, which are involved in emotional processing and decision-making.
実験室実験の利点と制限
1-cycloheptyl-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is a relatively stable and easy-to-handle compound, and its effects on the serotonin system are well-characterized. 1-cycloheptyl-4-(phenylacetyl)piperazine can also be used in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), to study the interactions between different neurotransmitter systems. However, 1-cycloheptyl-4-(phenylacetyl)piperazine also has some limitations. It has a relatively short half-life in the body, which can make it difficult to study its long-term effects. 1-cycloheptyl-4-(phenylacetyl)piperazine can also have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1-cycloheptyl-4-(phenylacetyl)piperazine. One direction is to investigate its potential therapeutic applications, such as in the treatment of anxiety disorders or drug addiction. Another direction is to study its interactions with other compounds, such as SSRIs or psychedelics, to better understand the complex interactions between different neurotransmitter systems. Finally, future research could focus on developing more selective and potent compounds that target the serotonin system with fewer off-target effects.
合成法
The synthesis of 1-cycloheptyl-4-(phenylacetyl)piperazine involves the reaction of phenylacetic acid with cycloheptanone to form 1-phenylcycloheptanone. This intermediate is then reacted with trifluoromethyl iodide and piperazine to form 1-cycloheptyl-4-(phenylacetyl)piperazine. The purity of 1-cycloheptyl-4-(phenylacetyl)piperazine can be improved by recrystallization and column chromatography.
科学的研究の応用
1-cycloheptyl-4-(phenylacetyl)piperazine has been used in scientific research as a tool to study the serotonin system in the brain. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-cycloheptyl-4-(phenylacetyl)piperazine has been used in animal studies to investigate the role of these receptors in various behaviors, such as aggression, social interaction, and drug addiction.
特性
IUPAC Name |
1-(4-cycloheptylpiperazin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(16-17-8-4-3-5-9-17)21-14-12-20(13-15-21)18-10-6-1-2-7-11-18/h3-5,8-9,18H,1-2,6-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJJEUVFTXGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)



![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)

![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)

![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

